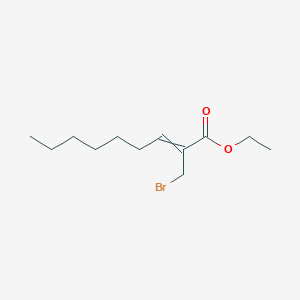
Ethyl 2-(bromomethyl)non-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(bromomethyl)non-2-enoate is an organic compound with the molecular formula C11H19BrO2 It is an ester derivative of non-2-enoic acid, featuring a bromomethyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(bromomethyl)non-2-enoate can be synthesized through the bromination of ethyl non-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the non-2-enoate moiety allows for addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Addition Reactions: Hydrogen bromide (HBr) or bromine (Br2) in solvents like acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products:
Substitution Products: Azides, thiocyanates, or ethers depending on the nucleophile used.
Addition Products: Dibromo derivatives or haloalkanes.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
Ethyl 2-(bromomethyl)non-2-enoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a precursor for bioactive molecules.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(bromomethyl)non-2-enoate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The double bond in the non-2-enoate moiety also enables addition reactions, further expanding its reactivity profile.
Comparaison Avec Des Composés Similaires
Ethyl 2-(bromomethyl)acrylate: Similar in structure but with a shorter carbon chain.
Ethyl 2-(bromomethyl)prop-2-enoate: Another ester with a bromomethyl group but differing in the position of the double bond.
Uniqueness: Ethyl 2-(bromomethyl)non-2-enoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Numéro CAS |
64600-44-8 |
|---|---|
Formule moléculaire |
C12H21BrO2 |
Poids moléculaire |
277.20 g/mol |
Nom IUPAC |
ethyl 2-(bromomethyl)non-2-enoate |
InChI |
InChI=1S/C12H21BrO2/c1-3-5-6-7-8-9-11(10-13)12(14)15-4-2/h9H,3-8,10H2,1-2H3 |
Clé InChI |
GOEQDVGABUYXNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(CBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


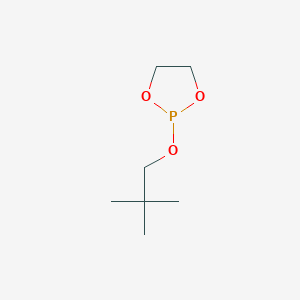
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)





![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)
![[(2S)-6-Oxo-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B14490739.png)
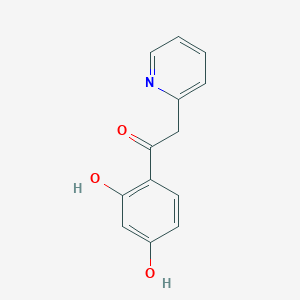

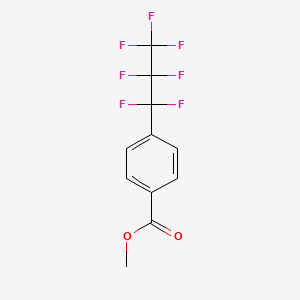
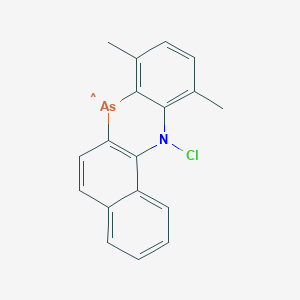
![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
